molecular formula C8H11NO2 B15250915 4-((Methylamino)methyl)benzene-1,3-diol

4-((Methylamino)methyl)benzene-1,3-diol

Cat. No.: B15250915
M. Wt: 153.18 g/mol
InChI Key: NXBPHHGASZVUOW-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)benzene-1,3-diol is an organic compound with the molecular formula C8H11NO2 It is a derivative of benzene, featuring a methylamino group and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)benzene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).

    Methylation: The resorcinol undergoes methylation to introduce the methylamino group. This can be achieved using methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

4-((Methylamino)methyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.

    Resorcinol (1,3-dihydroxybenzene): The parent compound with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in the para position.

Uniqueness

4-((Methylamino)methyl)benzene-1,3-diol is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-(methylaminomethyl)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)4-8(6)11/h2-4,9-11H,5H2,1H3

InChI Key

NXBPHHGASZVUOW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)O)O

Origin of Product

United States

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